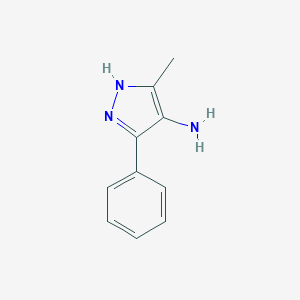

5-メチル-3-フェニル-1H-ピラゾール-4-アミン

概要

説明

“5-methyl-3-phenyl-1H-pyrazol-4-amine” is an aminopyrazole derivative . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .

Molecular Structure Analysis

The molecular formula of “5-methyl-3-phenyl-1H-pyrazol-4-amine” is C10H11N3 . The molecular weight is 173.22 g/mol .Chemical Reactions Analysis

“5-methyl-3-phenyl-1H-pyrazol-4-amine” reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis

The physical form of “5-methyl-3-phenyl-1H-pyrazol-4-amine” is a powder . The melting point is between 88-90°C .科学的研究の応用

医薬品化学と創薬

5-メチル-3-フェニル-1H-ピラゾール-4-アミンや3-メチル-5-フェニル-1H-ピラゾール-4-アミンを含むピラゾール類は、医薬品化学と創薬において幅広い用途があります . それらは、生物活性化学物質の合成における足場として使用されます . いくつかのピラゾール誘導体は、いくつかのヒト細胞株に対して細胞毒性を示すことが実証されています .

抗酸化活性

これらの化合物の誘導体は、良好なラジカル捕捉活性を示し、そのうちのいくつかは標準として使用されるアスコルビン酸よりも活性が高い .

抗がん活性

これらの化合物のいくつかの誘導体は、RKO細胞株において細胞毒性であることが証明されています . たとえば、化合物3iは、6.2±0.6 µMのIC50で非常に強力なスカベンジャーであることが証明され、RKO細胞に対して9.9±1.1 μMのIC50を示しました .

農薬化学

ピラゾールは、農薬化学でも使用されています . それらは、幅広い生物活性のために、さまざまな農薬の合成に使用されています .

配位化学

配位化学では、ピラゾールは、さまざまな金属と錯体を形成する能力のために使用されています .

有機金属化学

Safety and Hazards

将来の方向性

Pyrazole and its derivatives have attracted the attention of many researchers due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of “5-methyl-3-phenyl-1H-pyrazol-4-amine” could be in the development of new drugs with diverse therapeutic activities.

作用機序

Target of Action

5-Methyl-3-phenyl-1H-pyrazol-4-amine, also known as 3-methyl-5-phenyl-1H-pyrazol-4-amine, is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets through a mechanism that is yet to be fully understood. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that it interferes with the life cycle ofLeishmania and Plasmodium species .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities. It has shown superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, similar compounds have elicited better inhibition effects against Plasmodium berghei .

特性

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHOKIKYPZXSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

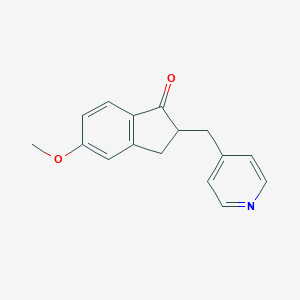

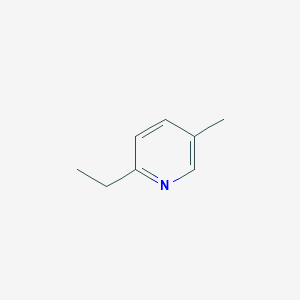

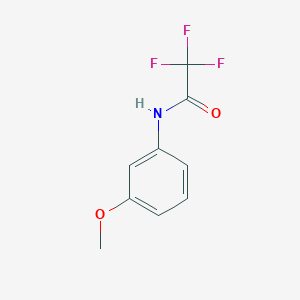

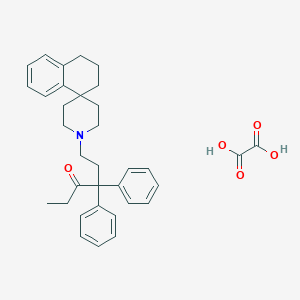

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)

![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)

![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)